molecular formula C16H16ClNO2 B3929360 N-(3-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide

N-(3-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide

Cat. No. B3929360
M. Wt: 289.75 g/mol
InChI Key: OGAFWOVNKLGESD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide, also known as CMMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CMMPA is a member of the phenylacetamide family, which is known for its diverse biological activities, such as analgesic, anti-inflammatory, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is not fully understood, but it is believed to involve the modulation of the GABAergic system, which plays a crucial role in pain perception and neuronal excitability. This compound has been shown to enhance the activity of GABAergic neurons, leading to the inhibition of pain signals and the reduction of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in animal studies, making it a safe and promising candidate for further development. Moreover, this compound has been shown to have a long duration of action, which may reduce the need for frequent dosing.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide is its potent analgesic effects, which may provide a valuable tool for studying pain pathways and developing new pain therapies. However, the limited understanding of its mechanism of action and potential off-target effects may pose challenges in its application in research.

Future Directions

Future research on N-(3-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide should focus on elucidating its mechanism of action and identifying its potential off-target effects. Moreover, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its therapeutic potential. Finally, the evaluation of this compound in clinical trials may provide valuable insights into its safety and efficacy in humans.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been extensively studied for its potential use as a novel analgesic agent. Studies have shown that this compound exhibits potent analgesic effects in animal models of acute and chronic pain, without inducing tolerance or dependence. Moreover, this compound has been shown to have anti-inflammatory and anticonvulsant properties, making it a promising candidate for the treatment of various neurological disorders.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-13(17)9-6-10-14(11)18-16(19)15(20-2)12-7-4-3-5-8-12/h3-10,15H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAFWOVNKLGESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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